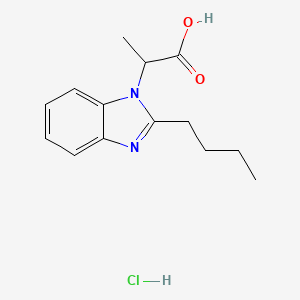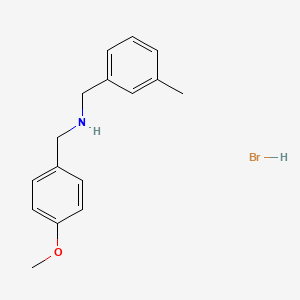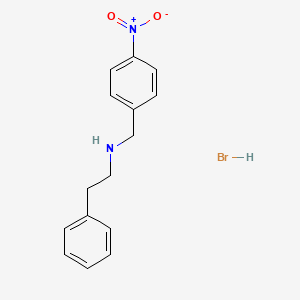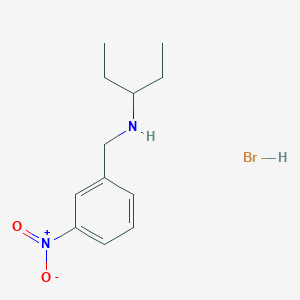
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
説明
“N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide” is a compound that likely belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring (from the “phenylethanamine” part of the name), attached to an ethylamine group. This would then be substituted at the nitrogen with a 3,4-dimethoxybenzyl group, which consists of a benzyl group with two methoxy (O-CH3) groups on the 3 and 4 positions of the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Based on its structure, we can predict that this compound would likely be a solid at room temperature, and would likely be soluble in organic solvents due to the presence of the phenyl and methoxy groups .
科学的研究の応用
Solubilizing Protective Group for Thiol Moieties
The 3,4-dimethoxybenzyl group within this compound serves as an effective solubilizing protective group for thiol moieties. This application is particularly valuable in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. The protective group enhances the solubility and stability of the precursor molecules, which is crucial since the low solubility of these precursors often hinders their application .
In Situ Deprotection/Deposition of Aromatic Thiolate Monolayers
During the formation of aromatic thiolate monolayers, the 3,4-dimethoxybenzyl group is cleaved off, particularly at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid). This deprotection/deposition process is essential for creating extended aromatic thiolate monolayers with the same structure and quality as those obtained from unprotected thiols .
Stability Under Palladium-Catalyzed Reactions
This compound’s protective group remains stable under palladium-catalyzed C-C bond formation reaction conditions. This stability facilitates the synthesis of precursors for SAMs, which are widely used in various applications, including electronics and surface chemistry .
Electron Transport Studies
The compound’s derivatives can be used to study electron transport through thin organic films. These studies are significant for understanding the charge transfer dynamics in SAMs, which have implications for the development of electronic devices .
Organic Transistor Contact Resistance Reduction
The structural stability and solubility provided by the 3,4-dimethoxybenzyl group make it a candidate for research into reducing contact resistance in organic transistors. Lower contact resistance can lead to improved performance of organic electronic devices .
Host-Guest Chemistry
Derivatives of this compound can be used as raw materials for the synthesis of cyclotriveratrylene, which plays a role in host-guest chemistry. This field explores the interactions between molecules and has applications in creating new materials and sensors .
将来の方向性
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMUHVPHRQHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide | |
CAS RN |
1609409-24-6 | |
| Record name | Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1652779.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652781.png)
amine hydrobromide](/img/structure/B1652782.png)

![{2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]ethyl}amine hydrochloride](/img/structure/B1652785.png)
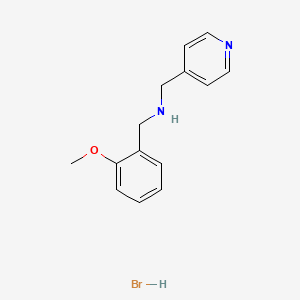
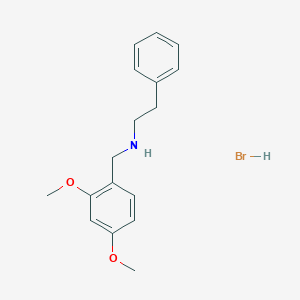
amine hydrobromide](/img/structure/B1652791.png)
